N-ethyl-1,2,4-triazin-3-amine
CAS No.:
Cat. No.: VC17525753
Molecular Formula: C5H8N4
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8N4 |
---|---|
Molecular Weight | 124.14 g/mol |
IUPAC Name | N-ethyl-1,2,4-triazin-3-amine |
Standard InChI | InChI=1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9) |
Standard InChI Key | CSQXKQNJSJEGCB-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=NC=CN=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Ethyl-1,2,4-triazin-3-amine consists of a 1,2,4-triazine core with an ethyl group (-CH₂CH₃) attached to the amine nitrogen at position 3 (Figure 1). The parent compound, 1,2,4-triazin-3-amine, has a molecular formula of C₃H₄N₄ and a molecular weight of 96.09 g/mol . Substitution with an ethyl group increases the molecular formula to C₅H₈N₄ and the molecular weight to 124.15 g/mol.
Table 1: Comparative molecular properties of 1,2,4-triazin-3-amine and N-ethyl-1,2,4-triazin-3-amine
The ethyl group introduces steric and electronic effects, potentially altering solubility, reactivity, and coordination behavior compared to the parent compound.
Synthesis and Derivatization
Synthetic Routes
While no direct synthesis of N-ethyl-1,2,4-triazin-3-amine is documented in the provided sources, analogous methods for alkylated triazine derivatives suggest viable pathways:
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Nucleophilic Substitution:
Reaction of 1,2,4-triazin-3-amine with ethylating agents (e.g., ethyl bromide or iodomethane) in the presence of a base such as potassium carbonate . -
Building Block Approach:
Utilization of ethyl 1,2,4-triazine-3-carboxylate as a precursor, followed by aminolysis with ethylamine . This method is employed in the synthesis of multidentate ligands for nuclear reprocessing applications .
Challenges in Purification
Alkylated triazines often require chromatographic purification due to byproduct formation. For example, the N-butyl analog (N-butyl-1,2,4-triazin-3-amine) is synthesized under inert conditions to prevent oxidation , suggesting similar precautions are necessary for the ethyl derivative.
Physicochemical Properties
Solubility and Stability
The parent compound, 1,2,4-triazin-3-amine, exhibits moderate solubility in polar solvents like water and ethanol but limited solubility in nonpolar solvents . The ethyl group enhances lipophilicity, as evidenced by the logP value of 4.21 for the structurally similar N-butyl derivative . This property may improve membrane permeability in biological systems.
Spectroscopic Features
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¹H NMR: The ethyl group’s protons are expected to resonate at δ 1.2–1.4 (triplet, -CH₂CH₃) and δ 3.3–3.5 (quartet, N-CH₂) .
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IR: Stretching vibrations for N-H (3300–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) are characteristic .
Functional Applications
Biological Activity
1,2,4-Triazin-3-amine derivatives are known to inhibit nitric oxide (NO) synthase, a key enzyme in inflammatory responses . At concentrations of 5–50 mM, these compounds suppress nitrite secretion in activated macrophages . While the ethyl derivative’s potency remains untested, its enhanced lipophilicity could improve cellular uptake and efficacy.
Coordination Chemistry
Bis-1,2,4-triazine ligands exhibit strong affinity for trivalent actinides (e.g., Am³⁺, Cm³⁺) over lanthanides, making them valuable in nuclear fuel reprocessing . The ethyl group in N-ethyl-1,2,4-triazin-3-amine may modulate metal-binding selectivity by altering electron density at the nitrogen donor sites.
Metal Ion | Expected Coordination Mode | Application Relevance |
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La³⁺ | Bidentate via N3 and NH | Nuclear waste separation |
Fe³⁺ | Tridentate with solvent | Catalysis or material science |
Future Directions
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